

A Head-to-Head Comparison of Mcl-1 Inhibitors: ML311 vs. AZD5991

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Compound of Interest

Compound Name: ML311

Cat. No.: B1676646

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For researchers, scientists, and drug development professionals, the selective inhibition of Myeloid Cell Leukemia-1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family, represents a promising therapeutic strategy for various cancers. This guide provides a detailed comparison of two notable Mcl-1 inhibitors, **ML311** and AZD5991, focusing on their Mcl-1 target engagement, supported by experimental data and methodologies.

Mcl-1 is a crucial survival factor for many tumor cells, and its overexpression is associated with resistance to conventional cancer therapies.^[1] Both **ML311** and AZD5991 were developed to specifically target Mcl-1, albeit with different chemical scaffolds and through distinct discovery approaches. This comparison aims to provide an objective overview of their performance based on available preclinical and clinical data.

Biochemical Potency and Selectivity

A direct comparison of the biochemical potency of **ML311** and AZD5991 is challenging due to the different assays employed in their respective studies. However, available data indicates that AZD5991 exhibits significantly higher potency in biochemical assays.

Compound	Assay Type	Target	IC50/Ki	Selectivity	Reference
ML311	Fluorescence Polarization (FP)	Mcl-1/Bim Interaction	IC50 not specified, identified in HTS	>100-fold selective for Mcl-1 over Bcl-xL	[2]
AZD5991	FRET	Mcl-1	IC50 = 0.72 nM, Ki = 200 pM	>10,000-fold lower affinity for other Bcl-2 family members	[3]
AZD5991	Surface Plasmon Resonance (SPR)	Mcl-1	Kd = 0.17 nM	-	

AZD5991 demonstrates sub-nanomolar potency against Mcl-1 in both FRET and SPR assays, with exceptional selectivity against other Bcl-2 family members.[\[3\]](#) **ML311**, identified through a high-throughput screen, is characterized by its ability to disrupt the Mcl-1/Bim protein-protein interaction and shows significant selectivity for Mcl-1 over Bcl-xL.[\[2\]](#)

Cellular Activity and Mcl-1 Target Engagement

In cellular assays, both compounds have demonstrated the ability to induce apoptosis in Mcl-1-dependent cancer cell lines.

Compound	Cell Line	Assay Type	EC50/GI50	Target Engagement Marker	Reference
ML311	Mcl-1/1780	Cell Viability	EC50 = 0.3 μ M	Induction of cell death in Mcl-1 dependent cells	[2]
ML311	NCI-H929	Cell Viability	EC50 = 1.6 μ M	-	[2]
AZD5991	MOLP-8 (Multiple Myeloma)	Caspase Activation (6h)	EC50 = 33 nM	Cleaved Caspase 3 induction	[3]
AZD5991	MV4;11 (AML)	Caspase Activation (6h)	EC50 = 24 nM	Cleaved Caspase 3 induction	[3]

AZD5991 shows potent induction of apoptosis at low nanomolar concentrations in hematological cancer cell lines.[\[3\]](#) The induction of cleaved caspase 3 serves as a clear biomarker of its on-target activity.[\[3\]](#) **ML311** also induces cell death in Mcl-1 dependent cell lines, with EC50 values in the sub-micromolar to low micromolar range.[\[2\]](#) A key indicator of Mcl-1 target engagement for inhibitors like AZD5991 is the upregulation and stabilization of the Mcl-1 protein itself, which can be observed via western blotting.[\[4\]](#)[\[5\]](#)

In Vivo Efficacy

Both **ML311** and AZD5991 have been evaluated in in vivo models, with AZD5991 demonstrating more robust and clinically relevant anti-tumor activity.

Compound	Model	Dosing	Efficacy	Reference
ML311	Transgenic Mice (Lymphoid Tumors)	Not specified	Aided survival	[2]
AZD5991	Multiple Myeloma & AML Xenografts	Single IV dose	Tumor regression	[3][6]

AZD5991 induced complete tumor regressions in multiple myeloma and acute myeloid leukemia xenograft models after a single intravenous dose.[3][6] The in vivo efficacy of **ML311** has been noted in transgenic mouse models of lymphoid tumors, where it was found to aid survival.[2]

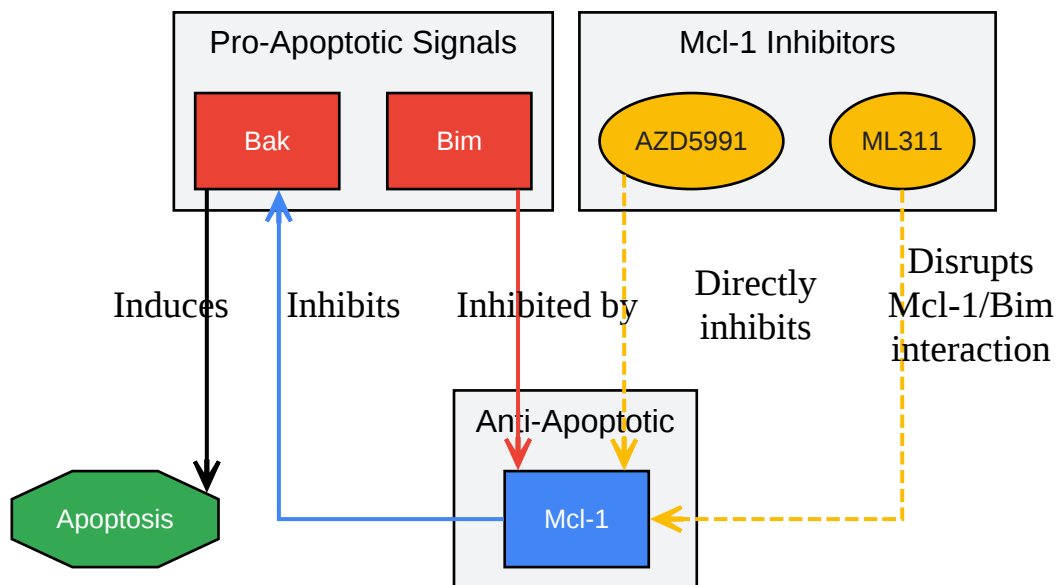
Clinical Development and Safety

The clinical development trajectories of these two compounds are markedly different. AZD5991 progressed to Phase I/II clinical trials for hematologic malignancies.[7] However, the study was terminated due to dose-dependent cardiotoxicity, specifically asymptomatic troponin elevation, with one reported case of myocarditis.[8] This highlights a potential on-target toxicity concern for potent Mcl-1 inhibitors. There is no publicly available information on the clinical development of **ML311**.

Signaling Pathways and Experimental Workflows

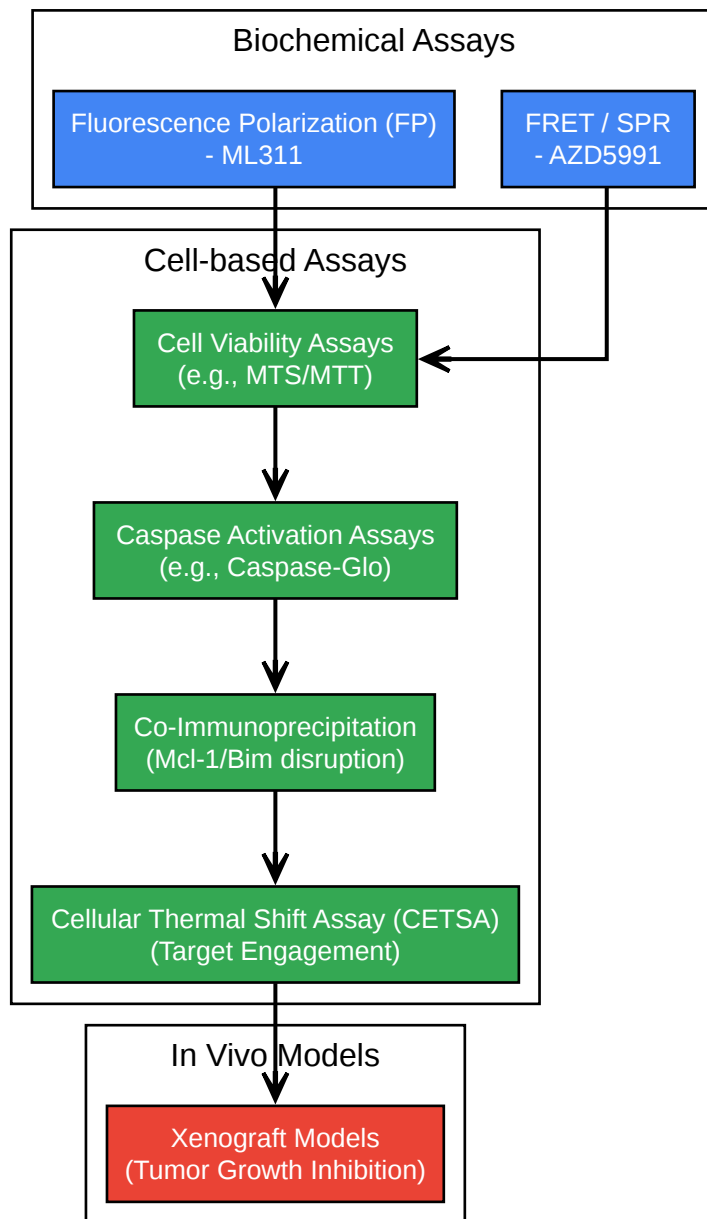
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

Mcl-1 Signaling Pathway and Inhibition

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Caption: Mcl-1 signaling pathway and points of intervention by **ML311** and AZD5991.

Experimental Workflow for Mcl-1 Target Engagement



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